molecular formula C7H9N3O B11922221 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde

Cat. No.: B11922221
M. Wt: 151.17 g/mol
InChI Key: CTFCIKLBPYXCTB-UHFFFAOYSA-N
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Description

6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is an organic compound that belongs to the class of imidazopyridines. These compounds are characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The unique structure of this compound makes it a valuable compound in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde typically involves the condensation of 2-amino-3-hydroxypyridine with various carboxylic acids under microwave-assisted heating. This method is known for producing the desired compound in moderate to good yields . Another approach involves the cyclization of histamine dihydrochloride with paraformaldehyde, followed by heating the mixture to reflux for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carboxylic acid.

    Reduction: 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-methanol.

    Substitution: Various substituted imidazopyridines depending on the nucleophile used.

Scientific Research Applications

6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde is not fully understood. it is believed to interact with various molecular targets and pathways, including:

Comparison with Similar Compounds

6,7-dihydro-1H-imidazo[4,5-c]pyridine-5(4H)-carbaldehyde can be compared with other imidazopyridine derivatives, such as:

The uniqueness of this compound lies in its specific structure and the potential for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbaldehyde

InChI

InChI=1S/C7H9N3O/c11-5-10-2-1-6-7(3-10)9-4-8-6/h4-5H,1-3H2,(H,8,9)

InChI Key

CTFCIKLBPYXCTB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1N=CN2)C=O

Origin of Product

United States

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